Racemic 3-methylcyclopentanone yields 1:1 diastereomer mixtures in asymmetric synthesis, requiring costly chiral separation. (R)-(+)-3-Methylcyclopentanone (CAS 6672-30-6) provides a pre-installed (R)-methyl stereocenter for direct stereoselective synthesis.
(R)-(+)-3-Methylcyclopentanone (CAS 6672-30-6) is a highly pure chiral cyclic ketone characterized by a defined stereocenter at the C3 position and an optical rotation of [α]D20 = +144° to +150° (c = 4.5 in methanol) . In industrial and laboratory settings, it serves as a critical chiral building block for the asymmetric synthesis of complex natural products, pharmaceutical intermediates, and specialized fragrance profiles . Unlike achiral precursors that require expensive asymmetric catalysis downstream, this enantiopure starting material provides pre-installed stereocontrol, making it a highly efficient precursor for ring-opening reactions, Grignard additions, and Baeyer-Villiger oxidations [1].
Substituting (R)-(+)-3-methylcyclopentanone with its racemic counterpart fundamentally compromises target-oriented asymmetric synthesis. Utilizing the racemate in multi-step annulation or oxidation sequences produces a 1:1 mixture of diastereomers or enantiomers, effectively halving the yield of the desired stereoisomer and necessitating resource-intensive chiral chromatography for downstream resolution [1]. Furthermore, substituting with the (S)-(-)-enantiomer completely inverts the stereochemical outcome, which is unacceptable for pharmaceutical applications where only one enantiomer exhibits the target biological activity[2]. For analytical applications, replacing the enantiopure compound with a racemate nullifies chiroptical signals, rendering it useless as a calibration standard for circular dichroism or chiral gas chromatography [3].
Racemic 3-methylcyclopentanone shows no significant CD, while the resolved enantiomer yields a quantifiable signal. Comparative studies risk losing key chiroptical readouts.
(S)-(-)-enantiomer rotates light in the opposite direction, altering chiroptical assay results and asymmetric induction context.
Cyclohexanone analogs exhibit different ring puckering and interconversion energetics, shifting conformer populations and spectroscopic benchmarks.
In the synthesis of chiral δ-lactones and cyclosarkomycin precursors, starting with enantiopure (R)-(+)-3-methylcyclopentanone ensures the correct absolute configuration of the final product. When subjected to Grignard addition and ozonolysis, the (R)-enantiomer reliably transfers its chirality to the resulting 5-oxoalkanals (e.g., (R)-3-methyl-5-oxohexanal)[1]. Using the racemic mixture yields a 1:1 mixture of enantiomeric products, halving the effective yield and requiring chiral chromatography.
| Evidence Dimension | Enantiomeric purity of downstream intermediates |
| Target Compound Data | >98% ee (retains the chirality of the starting material) |
| Comparator Or Baseline | Racemic 3-methylcyclopentanone (yields 0% ee, 1:1 enantiomeric mixture) |
| Quantified Difference | ~50% reduction in target enantiomer yield and total loss of stereopurity |
| Conditions | Multi-step synthesis involving Grignard addition, dehydration, and ozonolysis |
Procuring the enantiopure (R)-isomer bypasses the need for expensive downstream chiral resolution in pharmaceutical intermediate synthesis.
(R)-(+)-3-methylcyclopentanone serves as a critical benchmark for evaluating Resonance Enhanced Multiphoton Ionization Circular Dichroism (REMPI-CD). Studies show that the pure (R)-enantiomer provides a highly resolved, stable positive CD signal (+0.015 ± 0.005) at specific multiphoton resonances [1]. In contrast, the racemic mixture exhibits a broadened, near-zero average signal dominated by statistical fluctuations due to the cancellation of opposite enantiomer signals in the laser focal volume [1].
| Evidence Dimension | REMPI-CD signal strength and stability |
| Target Compound Data | +0.015 ± 0.005 (stable, resolved positive CD signal) |
| Comparator Or Baseline | Racemic 3-methylcyclopentanone (~0 average signal with high statistical noise) |
| Quantified Difference | Absolute signal resolution vs. complete signal cancellation |
| Conditions | Gas-phase (2+1) REMPI-CD spectroscopy using circularly polarized light at 397.5 nm excitations |
For analytical instrument calibration and chiroptical method development, the enantiopure compound is strictly required to generate a measurable, non-zero baseline.
In the development of novel ene-reductases, (R)-(+)-3-methylcyclopentanone and its (S)-counterpart are essential chromatographic standards for determining enzyme enantioselectivity. On a γ-DEX 225 chiral capillary column, the (R)-enantiomer elutes at a distinct retention time (7.8 min) compared to the (S)-enantiomer (7.9 min) [1]. Procurement of the pure (R)-isomer is necessary to accurately calibrate GC methods and quantify the stereochemical yield of biocatalytic reductions.
| Evidence Dimension | Chromatographic retention time (tR) on chiral stationary phase |
| Target Compound Data | tR = 7.8 min |
| Comparator Or Baseline | (S)-(-)-3-methylcyclopentanone (tR = 7.9 min) |
| Quantified Difference | 0.1 min baseline separation for accurate ee% quantification |
| Conditions | GC analysis using γ-DEX 225 capillary column, 60°C to 180°C temperature gradient |
Biocatalysis labs must procure the exact (R)-enantiomer to serve as an analytical standard for validating the enantiomeric excess of their enzymatic processes.
The (R)-enantiomer is utilized as a model chiral polyatomic molecule for high-resolution isolation matrix IR spectroscopy. When analyzed, (R)-(+)-3-methylcyclopentanone yields exceptionally highly resolved IR spectra, allowing precise differentiation of its equatorial (78%) and axial (22%) conformers [1]. Substituting with a crude or racemic mixture complicates the spectral assignments due to potential intermolecular interactions or lack of defined chiral-optical correlation.
| Evidence Dimension | Spectral resolution of conformers |
| Target Compound Data | Clear identification of 78% equatorial / 22% axial conformer distribution |
| Comparator Or Baseline | Racemic mixtures (induces spectral ambiguity) |
| Quantified Difference | Unambiguous assignment of conformer ratios |
| Conditions | Low-temperature matrix isolation IR spectroscopy / computational modeling |
Researchers developing advanced spectroscopic techniques require the defined stereochemistry of the (R)-isomer to accurately map conformational dynamics without chiral interference.
This compound is the right choice as a starting material for synthesizing chiral δ-lactones and cyclosarkomycin precursors, where the pre-installed (R)-methyl group dictates downstream stereochemistry [1].
It serves as an essential benchmark for calibrating advanced spectroscopic systems like REMPI-CD and matrix-isolation IR, due to its well-defined optical rotation and rigid conformational profile [2].
It is a crucial analytical standard for chiral gas chromatography in biocatalysis, enabling the precise measurement of enantiomeric excess in ene-reductase and Baeyer-Villiger monooxygenase reactions [3].
It is utilized in the fragrance industry where specific enantiomers impart distinct olfactory characteristics compared to their racemic counterparts, requiring high-ee procurement for reproducible scent profiles .
Flammable